molecular formula C13H13NO2 B7600062 1H-INDOLE-2,3-DIONE, 5,7-DIMETHYL-1-(2-PROPENYL)-

1H-INDOLE-2,3-DIONE, 5,7-DIMETHYL-1-(2-PROPENYL)-

Cat. No.: B7600062
M. Wt: 215.25 g/mol
InChI Key: KJOHGXKAXSSYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2,3-dione, 5,7-dimethyl-1-(2-propenyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indole-2,3-dione derivatives undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted indole derivatives .

Scientific Research Applications

1H-Indole-2,3-dione, 5,7-dimethyl-1-(2-propenyl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit central nervous system monoamine oxidase (CNS-MAO), which plays a role in neurotransmitter regulation. Additionally, it possesses anticonvulsant and anxiogenic activities .

Properties

IUPAC Name

5,7-dimethyl-1-prop-2-enylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-4-5-14-11-9(3)6-8(2)7-10(11)12(15)13(14)16/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHGXKAXSSYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.